2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole - 1541475-50-6

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

Catalog Number: EVT-3013626
CAS Number: 1541475-50-6
Molecular Formula: C13H8BrClN2
Molecular Weight: 307.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the benzimidazole ring can be alkylated to form N-alkylated derivatives, as seen in the synthesis of lansoprazole intermediates [].
  • Metal Complexation: Benzimidazoles can act as ligands for various metal ions, forming stable complexes [, , ]. The halogen substituents in 2-(3-bromophenyl)-6-chloro-1H-benzo[d]imidazole may further influence its coordination chemistry.
Mechanism of Action
  • Inhibition of enzymes: Benzimidazoles have been shown to inhibit various enzymes, such as dihydrofolate reductase (DHFR) []. They can bind to the active sites of enzymes, preventing substrate binding and inhibiting enzymatic activity.
Applications
  • Antimicrobial agents: Benzimidazoles are known for their antimicrobial activities [, , , , ]. The halogen substituents in 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole might enhance its activity against specific pathogens by increasing its lipophilicity and facilitating penetration through bacterial cell membranes.
  • Anticancer agents: Benzimidazoles have shown promising anticancer activity by interfering with various cellular processes involved in cancer cell growth and proliferation [, , ].
  • Pesticide development: Some benzimidazole derivatives exhibit pesticidal activity []. Further research is needed to explore the potential of 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole in this domain.
  • Material science: The benzimidazole core, with its planar structure and ability to form metal complexes, could be explored for applications in the development of new materials, such as sensors, catalysts, and luminescent materials [, ].

2-(4-(3-((6-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f)

Compound Description:

This compound is a potent PqsR antagonist. [] It inhibits the PqsR-controlled PpqsA-lux transcriptional reporter fusion in Pseudomonas aeruginosa at low submicromolar concentrations. [] Additionally, it exhibits improved efficacy against P. aeruginosa CF isolates, significantly inhibiting pyocyanin and 2-alkyl-4(1H)-quinolones production. []

Relevance:

Compound 6f shares the core structure of 6-chloro-1H-benzo[d]imidazole with the target compound. [] The presence of an isopropyl substituent at the N1 position and a complex amino-hydroxypropoxyphenyl-acetonitrile substituent at the C2 position in 6f highlights the potential for diverse modifications on this core structure while retaining biological activity.

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description:

AMG 579 is a potent, selective, and efficacious phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits significant in vivo target occupancy in the brain, reaching 86-91% at a dose of 10 mg/kg. [] Moreover, it demonstrates dose-dependent central nervous system target occupancy and efficacy in a PCP-induced locomotor activity behavioral model. [] Due to its superior in vivo profile, AMG 579 has been advanced as a clinical candidate for PDE10A inhibition. []

Relevance:

While not directly halogenated like the target compound, AMG 579 shares the 1H-benzo[d]imidazole core structure. [] The presence of a carbonyl linker at the C2 position connecting it to a phenoxy-pyrazinyl-piperidine moiety demonstrates the versatility of the benzimidazole scaffold for constructing diverse pharmacologically active molecules.

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

Compound Description:

This series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives are potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated therapeutic target for acute myeloid leukemia (AML). [] These compounds demonstrate strong inhibitory activity against both wild-type FLT3 and its mutants, exhibiting nanomolar IC50 values and high selectivity profiles against a panel of 42 protein kinases. [] Notably, these Type II FLT3 inhibitors demonstrate increased potency against FLT3 mutants associated with drug resistance. []

Relevance:

Although incorporating an indazole ring fused to the benzimidazole core, these derivatives share the fundamental 1H-benzo[d]imidazole moiety with the target compound, 2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole. [] The presence of diverse substituents on the benzamide or phenyl urea groups attached to the C5 position underscores the potential for tailoring the pharmacological activity of these compounds by modifying the benzimidazole scaffold.

(S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic acid (CMF-019)

Compound Description:

CMF-019 is a potent agonist of the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular homeostasis. [] This benzimidazole-derived apelin peptidomimetic exhibits high affinity for APJ and effectively activates downstream signaling pathways. []

Relevance:

While CMF-019 lacks halogen substituents like the target compound, it features the central 1H-benzo[d]imidazole scaffold. [] The presence of a pentan-3-yl group at the N1 position, a thiophen-2-ylmethyl substituent at the C2 position, and a carboxamidohexanoic acid chain at the C5 position demonstrates the broad structural diversity achievable within the benzimidazole family while retaining biological activity.

6-Chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine (LH2)

Compound Description:

LH2 is a versatile ligand capable of coordinating with metal centers in various modes, adapting its structure to accommodate different metal ions. [] This adaptability is evident in its complexation with zinc and mercury, where it forms distinct coordination environments depending on the metal and reaction conditions. []

Relevance:

LH2 shares the 6-chloro-benzo heterocycle motif with the target compound, although the nitrogen at the 3-position in the benzimidazole is replaced by an oxygen in LH2 to form a benzoxazine ring. [] This structural similarity highlights the potential for modifications in the heterocyclic ring system while potentially retaining the ability to bind to metal centers or other biological targets.

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description:

BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. [] This compound demonstrates improved ADME (absorption, distribution, metabolism, and excretion) properties compared to its lead compound, BMS-536924, resulting in a lower risk for drug-drug interactions. [] It also exhibits in vivo efficacy in multiple xenograft models, making it a promising candidate for further development. []

Relevance:

BMS-695735, while possessing a more complex structure, shares the core 1H-benzo[d]imidazole motif with the target compound. [] The presence of a methyl group at the C4 position and a complex pyridinone substituent at the C2 position, further decorated with a chloro-pyrazole and a fluoropropyl-piperidine moiety, illustrates the vast possibilities for structural diversification around the benzimidazole core while maintaining biological activity.

Properties

CAS Number

1541475-50-6

Product Name

2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole

IUPAC Name

2-(3-bromophenyl)-6-chloro-1H-benzimidazole

Molecular Formula

C13H8BrClN2

Molecular Weight

307.58

InChI

InChI=1S/C13H8BrClN2/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(15)7-12(11)17-13/h1-7H,(H,16,17)

InChI Key

NFSGFPCXDHZFDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.